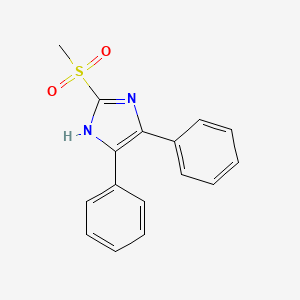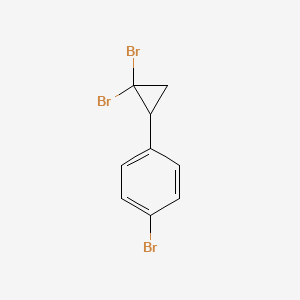![molecular formula C12H15N3S3 B14645618 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole CAS No. 52663-52-2](/img/structure/B14645618.png)
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfanyl group, which is further connected to a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperazine in the presence of an oxidizing agent to form the disulfide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
科学的研究の応用
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Imatinib: N-{5-[4-(4-methylpiperazin-1-yl)methyl]benzamido}-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidinamine.
Uniqueness
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is unique due to its disulfide linkage, which imparts distinct redox properties. This feature differentiates it from other similar compounds and provides unique opportunities for its application in redox biology and chemistry.
特性
CAS番号 |
52663-52-2 |
|---|---|
分子式 |
C12H15N3S3 |
分子量 |
297.5 g/mol |
IUPAC名 |
2-[(4-methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3S3/c1-14-6-8-15(9-7-14)18-17-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 |
InChIキー |
GLBXWVFONATVTQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


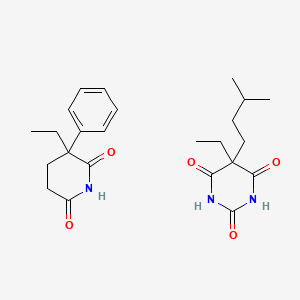
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

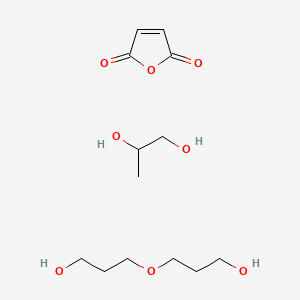

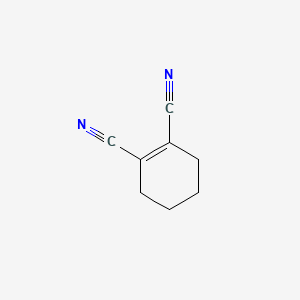
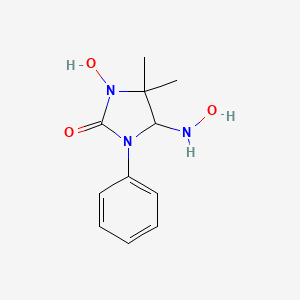
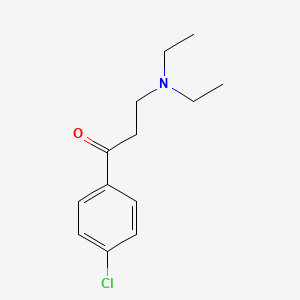
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
